molecular formula C16H22N2O5S B5357808 4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID

4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID

Cat. No.: B5357808
M. Wt: 354.4 g/mol
InChI Key: PXIIXTCKXKPTGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a sulfonyl group derived from 3,4-dimethylphenylsulfonyl chloride. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

IUPAC Name

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-12-3-4-14(11-13(12)2)24(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIIXTCKXKPTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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